
4,7-Dichloroisoquinolin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dichloroisoquinolin-1-amine is a chemical compound with the molecular formula C9H6Cl2N2 It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at the 4th and 7th positions and an amine group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloroisoquinolin-1-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with amines. One common method starts with 4,7-dichloroquinoline, which is reacted with an appropriate amine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process. The initial step involves the hydrolysis and acid adjustment of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using sodium hydroxide solution. This is followed by decarboxylation to produce 4-hydroxy-7-chloroquinoline, which is then chlorinated using phosphorus oxychloride to obtain 4,7-dichloroquinoline. Finally, the 4,7-dichloroquinoline is reacted with an amine to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dichloroisoquinolin-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 7th positions can be replaced by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, secondary amines, and other nucleophiles.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from the reactions of this compound include various substituted isoquinolines, which can have different functional groups depending on the nucleophiles used in the reactions .
Applications De Recherche Scientifique
4,7-Dichloroisoquinolin-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nucleophilic aromatic substitution reactions.
Mécanisme D'action
The mechanism of action of 4,7-Dichloroisoquinolin-1-amine involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The chlorine atoms at the 4th and 7th positions are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological activities . The specific pathways and targets depend on the nature of the nucleophiles and the resulting products.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dichloroquinoline: This compound is similar in structure but lacks the amine group at the 1st position.
4-Aminoquinoline: This compound has an amino group at the 4th position and is used in the synthesis of various bioactive molecules.
Uniqueness
4,7-Dichloroisoquinolin-1-amine is unique due to the presence of both chlorine atoms and an amine group, which allows for a wide range of chemical modifications and applications. Its reactivity and versatility make it a valuable compound in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C9H6Cl2N2 |
|---|---|
Poids moléculaire |
213.06 g/mol |
Nom IUPAC |
4,7-dichloroisoquinolin-1-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H,(H2,12,13) |
Clé InChI |
FWZHFHLVVMQLLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=NC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
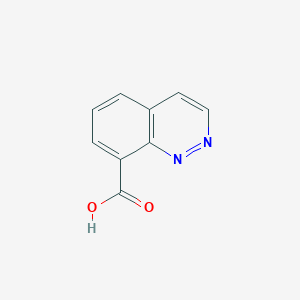
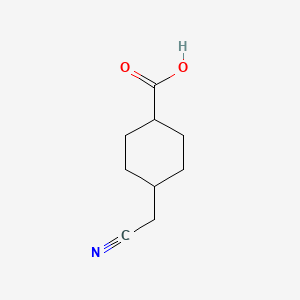

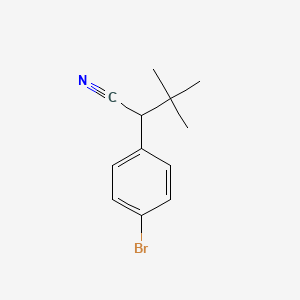
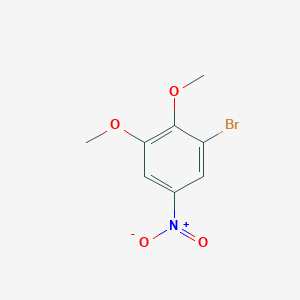
![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)
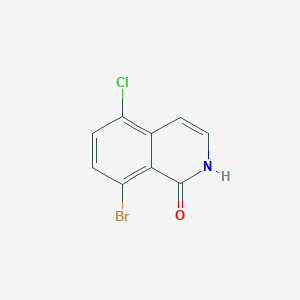
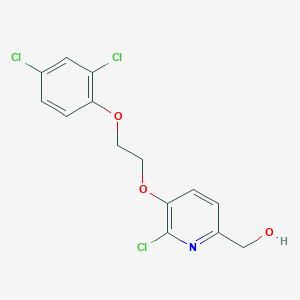
![3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one](/img/structure/B13678287.png)
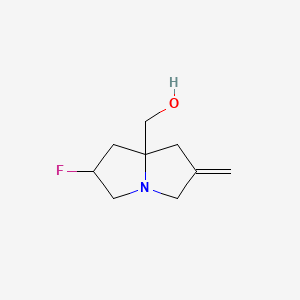
![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride](/img/structure/B13678302.png)
![2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678303.png)

